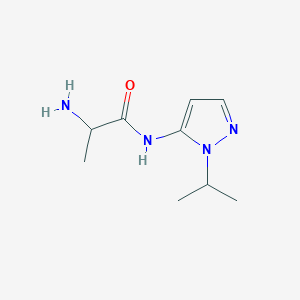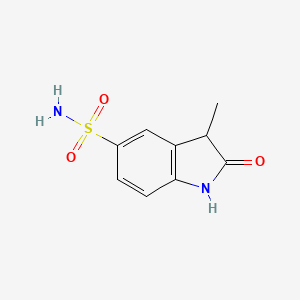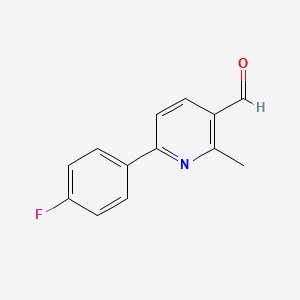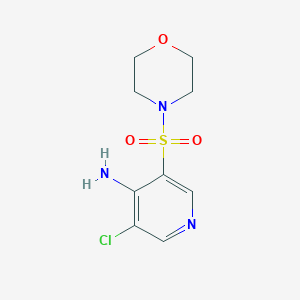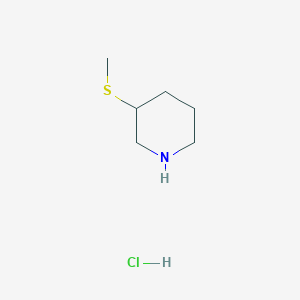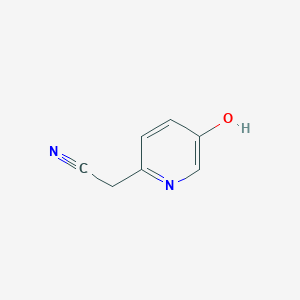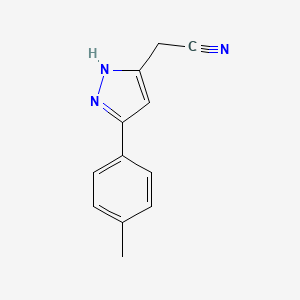
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol-5-il)etanamina es un compuesto químico conocido por su estructura y propiedades únicas. Presenta un grupo trifluorometil unido a un anillo fenilo, que a su vez está conectado a un anillo 1,2,4-triazol, y un grupo etanamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol-5-il)etanamina normalmente implica varios pasos. Un método común incluye los siguientes pasos:
Formación del anillo 1,2,4-triazol: Esto se puede lograr reaccionando hidracina con un compuesto de nitrilo adecuado en condiciones ácidas.
Introducción del grupo trifluorometil: Este paso implica el uso de agentes trifluorometilantes como el yoduro de trifluorometil o los sulfonatos de trifluorometil.
Acoplamiento con el anillo fenilo: El triazol trifluorometilado se acopla entonces con un anillo fenilo utilizando reacciones de acoplamiento cruzado catalizadas por paladio.
Adición del grupo etanamina: Finalmente, el grupo etanamina se introduce mediante aminación reductora u otros métodos adecuados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores robustos para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol-5-il)etanamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo trifluorometil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles y haluros en condiciones adecuadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-(3-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol-5-il)etanamina tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a enfermedades neurológicas e inflamatorias.
Ciencia de los Materiales: El compuesto se explora por su posible uso en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos con propiedades únicas.
Agroquímicos: Se investiga su potencial como plaguicida o herbicida debido a sus propiedades bioactivas.
Investigación Biológica: El compuesto se utiliza en estudios relacionados con la inhibición enzimática, la unión a receptores y otros procesos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol-5-il)etanamina implica su interacción con objetivos moleculares específicos. El grupo trifluorometil aumenta la lipofilia del compuesto, lo que le permite cruzar las membranas celulares más fácilmente. El anillo de triazol puede interactuar con varias enzimas y receptores, modulando su actividad. El grupo etanamina puede contribuir aún más a la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
1-(3-(Trifluorometil)fenil)etanamina: Estructura similar pero carece del anillo de triazol.
1-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol: Estructura similar pero carece del grupo etanamina.
1-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol-5-il)metanol: Estructura similar pero tiene un grupo metanol en lugar de etanamina.
Singularidad
1-(3-(3-(Trifluorometil)fenil)-1H-1,2,4-triazol-5-il)etanamina es única debido a la combinación del grupo trifluorometil, el anillo de triazol y el grupo etanamina. Esta combinación confiere propiedades fisicoquímicas distintas, lo que la hace valiosa para diversas aplicaciones en química medicinal, ciencia de los materiales y agroquímicos.
Propiedades
Fórmula molecular |
C11H11F3N4 |
|---|---|
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
1-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F3N4/c1-6(15)9-16-10(18-17-9)7-3-2-4-8(5-7)11(12,13)14/h2-6H,15H2,1H3,(H,16,17,18) |
Clave InChI |
UJJQZDFRSDIZNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NN1)C2=CC(=CC=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


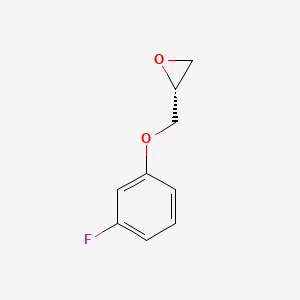
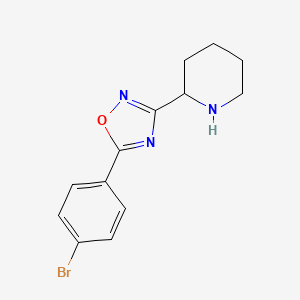
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)
